molecular formula C13H22Si B14305565 Dimethyl(3-methylbutyl)phenylsilane CAS No. 112197-44-1

Dimethyl(3-methylbutyl)phenylsilane

Cat. No.: B14305565
CAS No.: 112197-44-1
M. Wt: 206.40 g/mol
InChI Key: VZNXEDZOKIHHKC-UHFFFAOYSA-N
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Description

Dimethyl(3-methylbutyl)phenylsilane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group, a dimethyl group, and a 3-methylbutyl (isopentyl) group. This structure imparts unique physicochemical properties, such as thermal stability, hydrophobicity, and reactivity tailored for applications in polymer chemistry, surface modification, and catalysis.

Properties

CAS No.

112197-44-1

Molecular Formula

C13H22Si

Molecular Weight

206.40 g/mol

IUPAC Name

dimethyl-(3-methylbutyl)-phenylsilane

InChI

InChI=1S/C13H22Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3

InChI Key

VZNXEDZOKIHHKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Dimethyl(3-methylbutyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a Grignard reagent, such as 3-methylbutylmagnesium bromide, under anhydrous conditions. The reaction proceeds as follows:

  • Grignard Reaction: : Phenylsilane reacts with 3-methylbutylmagnesium bromide to form the desired product. [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{CH}(\text{CH}_3)_2 + \text{MgBrH} ]

  • Reduction: : The intermediate product can be further reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl(3-methylbutyl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxanes.

    Reduction: It can be reduced using hydride donors like phenylsilane or sodium borohydride (NaBH4) to form silanes with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, diethyl ether), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Dimethyl(3-methylbutyl)phenylsilane has several scientific research applications:

    Organic Synthesis: It is used as a silylating agent in the synthesis of various organic compounds, including enol ethers and polymers.

    Materials Science: The compound is utilized in the production of polysilanes, which have applications in organic electronic devices due to their unique electro- and photochemical properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.

    Industry: It is employed in the manufacturing of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which dimethyl(3-methylbutyl)phenylsilane exerts its effects involves its ability to act as a hydride donor in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound facilitates the transfer of hydride ions to various substrates, leading to the formation of reduced products.

Comparison with Similar Compounds

Ethoxy(dimethyl)phenylsilane

Structure: Phenyl-Si-(CH₃)₂-OCH₂CH₃
Properties and Applications:

  • Physical Data: Molecular weight 214.36 g/mol, boiling point 166–168°C, and solubility in ethanol, acetone, and toluene .
  • Reactivity: The ethoxy group enhances hydrolytic activity, making it a reactive coupling agent in coatings and adhesives. It improves adhesion between substrates and polymers by forming siloxane bridges .
  • Comparison: Unlike dimethyl(3-methylbutyl)phenylsilane, the ethoxy group increases polarity, reducing hydrophobicity. The 3-methylbutyl group in the target compound likely enhances solubility in non-polar solvents and steric bulk, affecting reaction kinetics in catalytic processes .

Chloro(dimethyl)phenylsilane

Structure: Phenyl-Si-(CH₃)₂-Cl
Properties and Applications:

  • Reactivity: The electronegative chlorine atom facilitates nucleophilic substitution, enabling use as a precursor in silicone synthesis. It reacts readily with alcohols or water to form silanols .
  • Comparison: The chloro group offers higher reactivity compared to the 3-methylbutyl group, making it less stable under humid conditions. This compound’s alkyl chain would confer greater hydrolytic stability and reduced toxicity .

Phenylsilane (HSiPh₃)

Structure: H-Si-Ph₃
Properties and Applications:

  • Catalytic Use: Acts as a reducing agent in CO₂ conversion to formic acid, formaldehyde, and methanol. Its three phenyl groups provide steric hindrance, moderating reaction rates .
  • Comparison: The absence of alkyl groups in phenylsilane limits its solubility in non-polar media.

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound ~230* Not reported Likely non-polar solvents* Polymer modification, catalysis
Ethoxy(dimethyl)phenylsilane 214.36 166–168 Ethanol, acetone Coupling agent, silicone rubber
Chloro(dimethyl)phenylsilane ~185* Not reported Reacts with polar solvents Silane precursor, surface grafting
Phenylsilane (HSiPh₃) 260.43 220–225 Toluene, THF Catalytic reduction, polymer synthesis

*Estimated based on structural analogs.

Research Findings and Substituent Effects

  • Ethoxy and chloro substituents introduce polarity, altering solubility and reactivity profiles .
  • Analytical Challenges:
    • Isomeric silanes (e.g., JWH-018 and its N-(3-methylbutyl) isomer) exhibit nearly identical mass spectra, underscoring the need for advanced techniques like NMR or IR for differentiation .

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